molecular formula C15H17NO2S B2816275 Ethyl 2-amino-5-ethyl-4-phenylthiophene-3-carboxylate CAS No. 312607-14-0

Ethyl 2-amino-5-ethyl-4-phenylthiophene-3-carboxylate

Cat. No.: B2816275
CAS No.: 312607-14-0
M. Wt: 275.37
InChI Key: ALOMQNZFZBYZOW-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-ethyl-4-phenylthiophene-3-carboxylate is a substituted thiophene derivative with a molecular structure featuring an amino group at position 2, an ethyl group at position 5, a phenyl ring at position 4, and an ethyl ester at position 2. This compound is part of a broader class of thiophene-based molecules studied for their pharmaceutical and materials science applications .

Synthesis: The compound is likely synthesized via the Gewald reaction, a well-established method for preparing 2-aminothiophene derivatives. This involves the condensation of ethyl acetoacetate (or similar β-ketoesters) with elemental sulfur and a nitrile or cyanoacetate derivative in the presence of a base such as triethylamine . For example, analogous compounds like ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate are synthesized using ethyl acetoacetate, sulfur, and malononitrile under reflux conditions .

Applications: Thiophene derivatives are explored for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The crystal structure and polymorphism of such compounds are also of interest for material science applications .

Properties

IUPAC Name

ethyl 2-amino-5-ethyl-4-phenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c1-3-11-12(10-8-6-5-7-9-10)13(14(16)19-11)15(17)18-4-2/h5-9H,3-4,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALOMQNZFZBYZOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=C(S1)N)C(=O)OCC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-5-ethyl-4-phenylthiophene-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the Gewald reaction, which involves the condensation of a ketone or aldehyde with a cyanoester and elemental sulfur in the presence of a base . The reaction conditions often include heating and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5-ethyl-4-phenylthiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophenes .

Scientific Research Applications

Pharmaceutical Synthesis

Ethyl 2-amino-5-ethyl-4-phenylthiophene-3-carboxylate serves as a synthetic intermediate in the development of various pharmaceutical compounds. Its structure allows for modifications that can lead to the creation of new drugs, particularly those targeting cancer and other diseases.

Key Properties

  • Chemical Formula: C13H15N1O2S
  • Molecular Weight: 247.33 g/mol
  • Purity: ≥98%

This compound is typically stored as a crystalline solid and is soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO) .

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent . For instance, a study demonstrated that derivatives of this compound exhibited significant inhibition of tumor growth in vivo. Mice treated with this compound showed a notable reduction in tumor mass compared to control groups, indicating its efficacy in cancer therapy .

Case Study: In Vivo Tumor Growth Inhibition

TreatmentTumor Mass Reduction (%)Final Tumor Weight (mg)
Control-155
Compound A (50 mg)67%50
5-FU (50 mg)54%70

This data suggests that this compound could be a promising candidate for further development in cancer therapeutics .

Mechanistic Insights

The mechanism by which this compound exerts its antitumor effects involves the modulation of apoptotic pathways and the reduction of liver enzyme toxicity associated with traditional chemotherapeutics like 5-fluorouracil (5-FU). This dual action not only enhances its therapeutic profile but also mitigates some adverse effects commonly seen in cancer treatments .

Solubility and Stability

Understanding the solubility profile of this compound is crucial for its application in biological systems. It is sparingly soluble in aqueous solutions but can be effectively dissolved in DMSO before dilution with buffers for experimental use. This property facilitates its application in cell culture and biological assays .

Mechanism of Action

The mechanism of action of ethyl 2-amino-5-ethyl-4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Variations

Compound Name (CAS No.) R2 R4 R5 R3 (Ester) Key Modifications
This compound (N/A) -NH₂ -Ph -C₂H₅ -COOEt Baseline structure
Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate (N/A) -NH₂ -Ph -CH₃ -COOEt Methyl at R5 instead of ethyl
Ethyl 2-amino-4-chloro-5-phenylthiophene-3-carboxylate (132089-41-9) -NH₂ -Cl -Ph -COOEt Chlorine at R4 instead of phenyl
Ethyl 5-acetyl-2-[(2-chlorobenzoyl)amino]-4-phenylthiophene-3-carboxylate (113395-53-2) -NHAc -Ph -COCH₃ -COOEt Acetyl at R5; 2-chlorobenzoyl at R2
Ethyl 4-((dimethylamino)methyl)-2-[(2-fluorobenzyl)amino]-5-(4-nitrophenyl)thiophene-3-carboxylate (N/A) -NHR* -NO₂Ph -CH₂NMe₂ -COOEt Nitrophenyl at R4; fluorobenzyl at R2

Physicochemical Properties

  • Molecular Weight: The molecular weight of the target compound is estimated at ~333.4 g/mol (based on C₁₈H₂₀N₂O₂S). Comparatively, Ethyl 2-amino-4-chloro-5-phenylthiophene-3-carboxylate has a molecular weight of 307.76 g/mol (C₁₃H₁₂ClNO₂S) , while nitro-substituted derivatives (e.g., ) exceed 450 g/mol.
  • Solubility : Lipophilicity increases with alkyl (e.g., ethyl) or aryl (e.g., phenyl) substituents, enhancing membrane permeability but reducing aqueous solubility. Chlorine or nitro groups introduce polarity, improving solubility in polar solvents .

Biological Activity

Ethyl 2-amino-5-ethyl-4-phenylthiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and specific case studies demonstrating its efficacy in various applications.

1. Synthesis and Structural Characteristics

This compound is synthesized through multi-step organic reactions involving thiophene derivatives. The general synthetic pathway includes:

  • Condensation Reactions : The initial step often involves the condensation of ethyl cyanoacetate with elemental sulfur and an appropriate amine.
  • Cyclization : This step may lead to the formation of various thiophene derivatives, which are crucial for enhancing biological activity.

The compound's structure features an ethyl group at the 5-position, an amino group at the 2-position, and a phenyl group at the 4-position of the thiophene ring, contributing to its unique biological properties.

The biological activity of this compound is attributed to several mechanisms:

  • Interaction with Biological Macromolecules : The amino and carboxyl groups can form hydrogen bonds with proteins and nucleic acids, potentially modulating their activity.
  • π-π Interactions : The thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins, influencing their conformation and function.

These interactions are essential for its potential therapeutic applications.

3.1 Antitumor Activity

Recent studies have highlighted the antitumor properties of this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values ranging from 23.2 to 49.9 μM for the most active derivatives .

Table 1: Antitumor Activity of this compound Derivatives

CompoundIC50 (μM)Activity Level
Compound A23.2Highly Active
Compound B49.9Highly Active
Compound C52.9Moderately Active
Compound D95.9Lower Activity

In vivo studies further support these findings, showing a 54% reduction in tumor mass compared to controls when administered alongside standard chemotherapy agents like 5-FU .

3.2 Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. Preliminary results indicate effectiveness against both gram-positive and gram-negative bacteria, suggesting potential applications in treating infections .

Case Study 1: Breast Cancer Treatment

A study investigated the effects of Ethyl 2-amino derivatives on breast cancer cells. The compound demonstrated a dose-dependent inhibition of cell proliferation, with significant apoptosis induction observed in treated cells .

Case Study 2: Antiviral Activity

In another study focusing on viral infections, derivatives of Ethyl 2-amino compounds exhibited promising antiviral activity against SARS-CoV-2, showcasing their potential as therapeutic agents during viral outbreaks .

Q & A

Q. What are the common synthetic routes for Ethyl 2-amino-5-ethyl-4-phenylthiophene-3-carboxylate?

The compound is typically synthesized via the Gewald reaction , a two-step process involving ketones, sulfur, and cyanoacetates. Key steps include:

  • Cyclocondensation : Reaction of ethyl cyanoacetate with a substituted acetophenone derivative in the presence of elemental sulfur and a base (e.g., morpholine) to form the thiophene core.
  • Esterification : Subsequent treatment with ethanol under acidic conditions to finalize the ethyl ester group .
    Methodological Tip : Monitor reaction progress using thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) as the mobile phase.

Q. What standard characterization techniques are used to confirm the compound’s structure?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and purity (e.g., δ ~6.5–7.5 ppm for aromatic protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 330.12) .
  • Elemental Analysis : Confirmation of C, H, N, and S content within ±0.4% of theoretical values .

Q. What initial biological screening approaches are applicable for this compound?

  • Enzyme Inhibition Assays : Test against kinases or proteases using fluorometric/colorimetric substrates (e.g., ATPase activity via malachite green assay) .
  • Antimicrobial Screening : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

  • Catalyst Screening : Evaluate Lewis acids (e.g., ZnCl₂) or ionic liquids to enhance cyclocondensation efficiency .
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) at reflux (80–100°C) to improve reaction kinetics .
  • Workflow Automation : Implement continuous-flow systems to reduce side-product formation .

Q. How to resolve contradictions in reported biological activity data?

  • Reproducibility Protocols : Standardize assay conditions (pH, temperature, cell lines) across labs .
  • Orthogonal Assays : Combine enzyme inhibition with cellular viability assays (e.g., MTT) to differentiate direct vs. indirect effects .
  • Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities as confounding factors .

Q. What advanced purification techniques address complex reaction mixtures?

  • Preparative HPLC : Isolate isomers using a chiral column (e.g., Chiralpak IA) with ethanol/n-hexane eluent .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to enhance crystal purity (>99% by HPLC) .

Q. How is X-ray crystallography applied to study this compound’s structure?

  • Data Collection : Use synchrotron radiation (λ = 0.710–1.541 Å) for high-resolution diffraction .
  • Refinement : Employ SHELXL for small-molecule refinement; validate with R-factor < 0.05 .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

  • Systematic Substitution : Introduce electron-withdrawing groups (e.g., nitro, chloro) at the phenyl ring to assess impact on bioactivity .
  • Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding modes with target enzymes (e.g., COX-2) .

Q. How to address solubility limitations in in vitro assays?

  • Co-solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain compound stability .
  • Prodrug Design : Synthesize phosphate esters or PEGylated derivatives for enhanced aqueous solubility .

Q. What mechanistic approaches elucidate interactions with biological targets?

  • X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., EGFR kinase) to identify binding pockets .
  • Site-Directed Mutagenesis : Mutate key residues (e.g., Asp831 in kinases) to validate binding interactions .

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